
2,5-Bis(N,N-dimethylaminomethyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(N,N-dimethylaminomethyl)pyrrole is a chemical compound with the molecular formula C₁₀H₁₉N₃. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two N,N-dimethylaminomethyl groups attached to the 2 and 5 positions of the pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(N,N-dimethylaminomethyl)pyrrole can be synthesized through a Mannich reaction. This involves the reaction of pyrrole with formaldehyde and dimethylamine in a basic medium. The reaction proceeds efficiently, yielding over 80% of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Mannich reaction remains a fundamental approach. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(N,N-dimethylaminomethyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms of the dimethylaminomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrole derivatives with different functional groups.
Scientific Research Applications
2,5-Bis(N,N-dimethylaminomethyl)pyrrole has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(N,N-dimethylaminomethyl)pyrrole involves its interaction with various molecular targets. The dimethylaminomethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its role as a ligand in coordination chemistry and its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(hydroxymethyl)pyrrole
- 2,5-Bis(aminomethyl)pyrrole
- 2,5-Bis(methylaminomethyl)pyrrole
Uniqueness
2,5-Bis(N,N-dimethylaminomethyl)pyrrole is unique due to the presence of two N,N-dimethylaminomethyl groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-[5-[(dimethylamino)methyl]-1H-pyrrol-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H19N3/c1-12(2)7-9-5-6-10(11-9)8-13(3)4/h5-6,11H,7-8H2,1-4H3 |
InChI Key |
UVZIFGJOZUTFLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(N1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
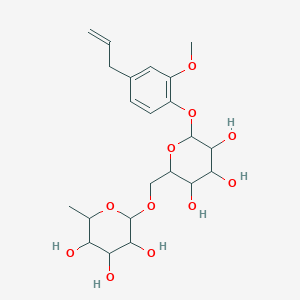
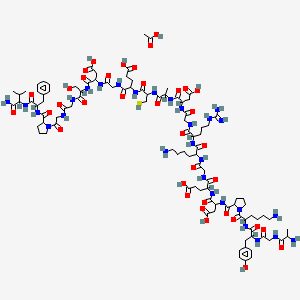
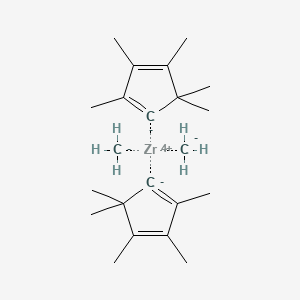
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
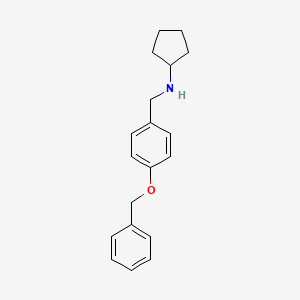
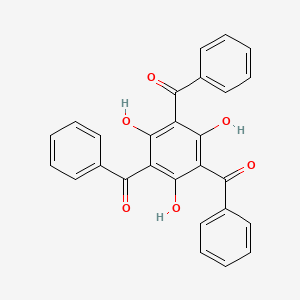
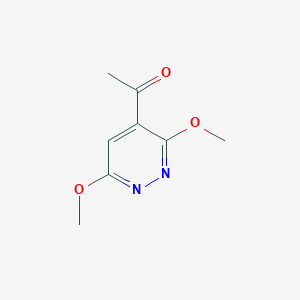
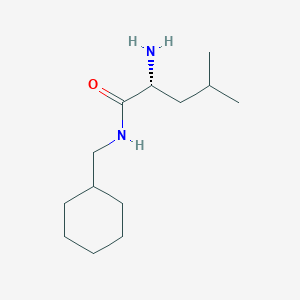
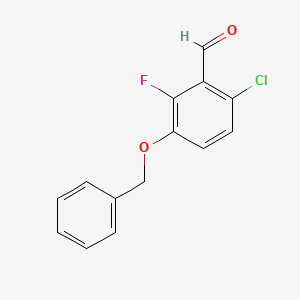
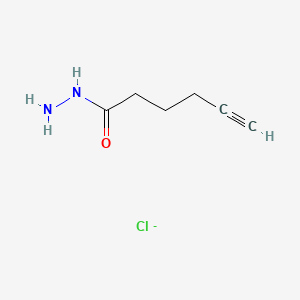
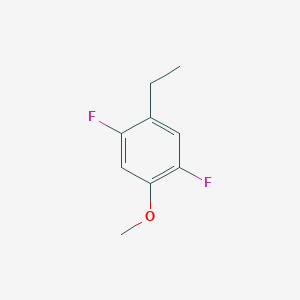

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14762460.png)
